(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one
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Overview
Description
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one is a synthetic organic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a benzylidene group, a cyclohexylamino group, and a 4-methylphenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one typically involves the condensation of appropriate aldehydes and amines with imidazole derivatives. One common method includes the reaction of 4-methylbenzaldehyde with cyclohexylamine in the presence of a base, followed by cyclization with an imidazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and purification methods is tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Scientific Research Applications
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one: Similar structure but lacks the 4-methyl group on the phenyl ring.
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-chlorophenyl)imidazol-4-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methoxyphenyl)imidazol-4-one: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of (5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methyl group on the phenyl ring may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs.
Properties
Molecular Formula |
C23H25N3O |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-cyclohexylimino-3-(4-methylphenyl)imidazolidin-4-one |
InChI |
InChI=1S/C23H25N3O/c1-17-12-14-20(15-13-17)26-22(27)21(16-18-8-4-2-5-9-18)25-23(26)24-19-10-6-3-7-11-19/h2,4-5,8-9,12-16,19H,3,6-7,10-11H2,1H3,(H,24,25)/b21-16- |
InChI Key |
ZRCUIRJXFACFGA-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/NC2=NC4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)NC2=NC4CCCCC4 |
Origin of Product |
United States |
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